molecular formula C10H13NO2S B13164981 5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13164981
M. Wt: 211.28 g/mol
InChI Key: DEOBYFFFLYJFBN-UHFFFAOYSA-N
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Description

5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a hydroxypiperidine group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, where thiophene is reacted with piperidine derivatives under controlled conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypiperidine group can interact with biological receptors, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-1-yl)thiophene-2-carbaldehyde: Lacks the hydroxyl group on the piperidine ring.

    Thiophene-2-carbaldehyde: Lacks the piperidine substitution.

    3-Hydroxypiperidine: Lacks the thiophene and aldehyde groups.

Uniqueness

5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxypiperidine and thiophene-2-carbaldehyde moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-7-9-3-4-10(14-9)11-5-1-2-8(13)6-11/h3-4,7-8,13H,1-2,5-6H2

InChI Key

DEOBYFFFLYJFBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(S2)C=O)O

Origin of Product

United States

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